molecular formula C10H7F2NO2 B13722012 Methyl 3,4-difluoro-1H-indole-2-carboxylate

Methyl 3,4-difluoro-1H-indole-2-carboxylate

Cat. No.: B13722012
M. Wt: 211.16 g/mol
InChI Key: NTHNPIUGJAVHHB-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms at the 3 and 4 positions of the indole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-difluoro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline.

    Formation of Indole Ring: The indole ring is constructed using a Fischer indole synthesis, where 3,4-difluoroaniline reacts with an appropriate ketone in the presence of an acid catalyst.

    Esterification: The resulting indole derivative is then esterified using methanol and a suitable esterification agent, such as sulfuric acid or a sulfonic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered electronic properties.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 3,4-difluoro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,4-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 3,4-difluoro-1H-indole-2-carboxylate: Unique due to the presence of fluorine atoms at the 3 and 4 positions.

    Methyl 3,4-dichloro-1H-indole-2-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 3,4-dibromo-1H-indole-2-carboxylate: Contains bromine atoms, leading to different chemical and biological properties.

Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical stability and biological activity, making it distinct from its halogenated counterparts.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 3,4-difluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)7-5(11)3-2-4-6(7)13-9/h2-4,13H,1H3

InChI Key

NTHNPIUGJAVHHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC=C2F)F

Origin of Product

United States

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